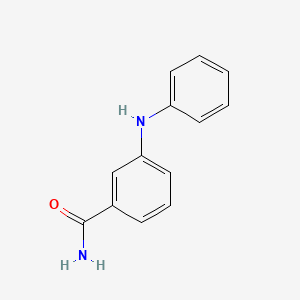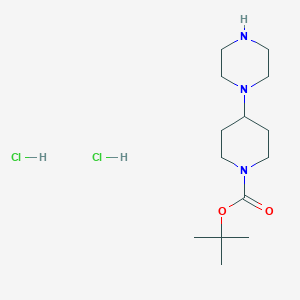
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers, including lymphoma and leukemia.
Mecanismo De Acción
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the development and progression of various types of cancers. By inhibiting BTK, tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride disrupts the signaling pathways that are essential for cancer cell survival and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride has been shown to have a favorable safety profile and minimal toxicity in preclinical studies. It has also been shown to have a high degree of selectivity for BTK, with minimal off-target effects on other enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is its specificity for BTK, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, including the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity, the identification of biomarkers that can predict patient response to tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride, and the exploration of its potential use in combination with other anti-cancer agents to enhance its therapeutic effects.
Conclusion
In conclusion, tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancers. Its specificity for BTK and favorable safety profile make it a promising candidate for further development and clinical testing. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in combination with other anti-cancer agents.
Métodos De Síntesis
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is synthesized through a multi-step process that involves the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with piperazine in the presence of a coupling agent, followed by the reaction of the resulting product with hydrochloric acid to form tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma and leukemia. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways that are essential for cancer cell survival and proliferation.
Propiedades
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPCBHRRFNJKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
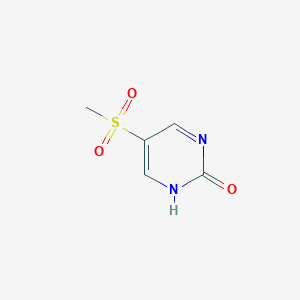
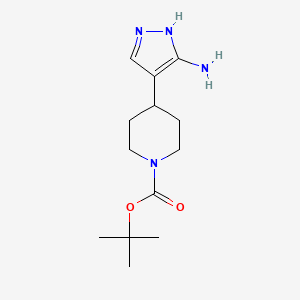
![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

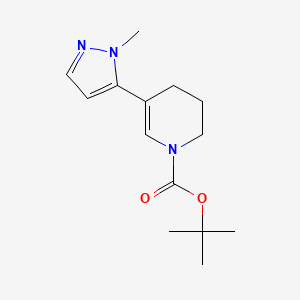
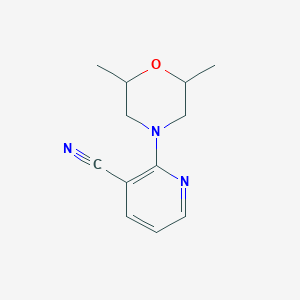
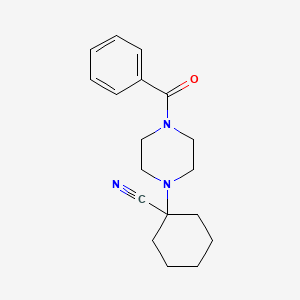
![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
